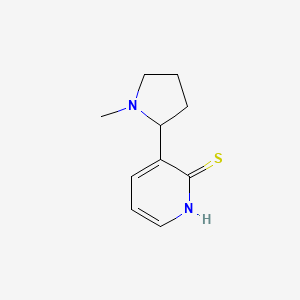![molecular formula C16H15ClO2 B11816119 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 4-chloro-phenyl group and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-benzaldehyde and 3,5-dimethoxybenzene.
Condensation Reaction: The 4-chloro-benzaldehyde undergoes a condensation reaction with 3,5-dimethoxybenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon double bond (vinyl group) between the two aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used for nitration reactions.
Sulfonation: Sulfuric acid is used for sulfonation reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
科学研究应用
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene can be compared with other similar compounds, such as:
- 1-[2-(4-Bromo-phenyl)-vinyl]-3,5-diMethoxy-benzene
- 1-[2-(4-Fluoro-phenyl)-vinyl]-3,5-diMethoxy-benzene
- 1-[2-(4-Methyl-phenyl)-vinyl]-3,5-diMethoxy-benzene
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and physical properties of the compounds, highlighting the uniqueness of this compound.
属性
分子式 |
C16H15ClO2 |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3 |
InChI 键 |
VPHHOTWBLKKBBT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


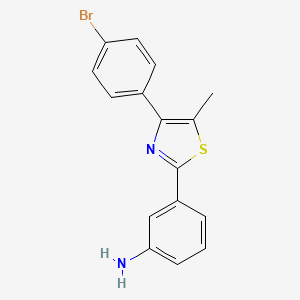
![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)
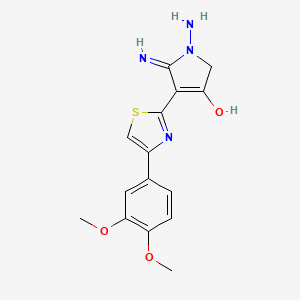

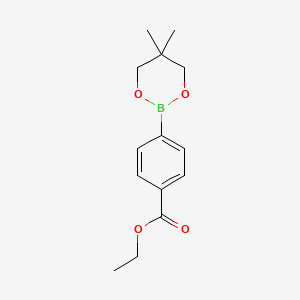
![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)
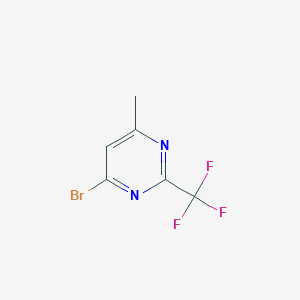
![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)

![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)
